2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile

Physicochemical property prediction Lipophilicity (LogP) Regioisomer comparison

This 7-carbonitrile-substituted benzoxazole building block features a unique regioisomeric pattern (LogP 1.49) that cannot be replicated by 5-CN or non-nitrile analogs. The chloromethyl group serves as an electrophilic handle for nucleophilic substitution, while the nitrile enables conversion to amides, amines, or tetrazoles—ideal for systematic SAR library synthesis and activity-based probe development.

Molecular Formula C9H5ClN2O
Molecular Weight 192.60 g/mol
Cat. No. B12094995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile
Molecular FormulaC9H5ClN2O
Molecular Weight192.60 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(O2)CCl)C#N
InChIInChI=1S/C9H5ClN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2
InChIKeyJEJSOTKSSSZLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile (CAS 944897-73-8) | Key Specifications and Role as a Specialized Intermediate


2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile (CAS 944897-73-8) is a heterocyclic organic compound classified as a benzoxazole derivative, with the molecular formula C9H5ClN2O and a molecular weight of 192.60 g/mol [1]. It is defined by a benzoxazole core fused with a chloromethyl group at the 2-position and a carbonitrile group at the 7-position . Its primary utility lies in its role as a reactive building block for the synthesis of more complex, biologically active molecules in medicinal chemistry and materials science .

Why Generic Substitution Fails: Quantified Differentiation of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile from Closest Analogs


Direct interchange of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile with its regioisomers or other chloromethyl benzoxazoles is not chemically equivalent and can lead to divergent outcomes in synthetic or biological applications. The specific positioning of the electron-withdrawing nitrile group on the benzoxazole core directly influences the compound's physicochemical properties, such as its calculated LogP of 1.49 [1], and its reactivity. This precise substitution pattern, validated by its unique CAS registry number 944897-73-8, dictates its behavior as a synthetic intermediate, meaning analogs like 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (CAS 170993-41-6) or the non-nitrile 2-(Chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) cannot be reliably substituted without potentially altering reaction yields, product profiles, or target interactions.

Quantitative Evidence Guide for 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile (CAS 944897-73-8) vs. Comparators


Regioisomeric Impact on Lipophilicity: 7-Carbonitrile vs. 5-Carbonitrile Substitution

The lipophilicity of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is predicted to be lower than that of its 5-carbonitrile regioisomer. This is a key differentiating factor for applications where compound polarity influences solubility, membrane permeability, or chromatographic behavior. The target compound has a predicted LogP of 1.49 [1], whereas the 5-substituted analog, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, has a predicted LogP of 1.70 .

Physicochemical property prediction Lipophilicity (LogP) Regioisomer comparison

Sourcing and Purity Benchmarking for 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile

The commercial availability and baseline purity of the 7-carbonitrile regioisomer provide a concrete benchmark for procurement. 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is commercially offered with a minimum purity specification of 95% . In contrast, the analogous 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is available from some vendors at a higher purity of 98% .

Chemical sourcing Purity analysis Procurement specification

Structural Confirmation: Identity Verification via Unique CAS Registry Number

The most fundamental piece of differentiation is the unique CAS Registry Number, which is the definitive identifier for a specific chemical structure. 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is uniquely identified by CAS 944897-73-8 . Its regioisomer, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, is assigned CAS 170993-41-6 , while the base analog, 2-(Chloromethyl)-1,3-benzoxazole, is CAS 41014-43-1 .

Chemical identity Registries Quality control

Recommended Application Scenarios for 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile (CAS 944897-73-8)


Medicinal Chemistry as a Building Block for Diverse Libraries

The primary application for 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is as a versatile intermediate in medicinal chemistry programs. Its chloromethyl group serves as an electrophilic handle for nucleophilic substitution, while the nitrile group can be further transformed into amides, amines, or tetrazoles. This dual functionality, supported by the compound's predicted lipophilicity (LogP 1.49) [1], allows for the systematic generation of diverse compound libraries for structure-activity relationship (SAR) studies targeting novel biological activities.

Analytical Chemistry as a Reference Standard for Purity and Method Validation

Given its established CAS number (944897-73-8) and commercial availability at a defined purity of 95% , this compound is suitable for use as an analytical reference standard. It can be employed in method development and validation for high-performance liquid chromatography (HPLC) or gas chromatography (GC) assays, ensuring accurate quantification and purity assessment of research samples or potential impurities.

Chemical Biology for Target Identification and Probe Synthesis

The compound's reactive chloromethyl group allows for its conjugation to linkers or affinity tags, such as biotin or fluorophores. This enables its use in chemical biology for the synthesis of activity-based probes or affinity chromatography resins, which are essential tools for target identification and validation studies. The 7-carbonitrile substitution pattern (LogP 1.49) provides a defined physicochemical anchor for such modifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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